molecular formula C13H9F3O4 B14766824 3-Methyl-5-(3-(trifluoromethoxy)phenyl)furan-2-carboxylic acid

3-Methyl-5-(3-(trifluoromethoxy)phenyl)furan-2-carboxylic acid

Cat. No.: B14766824
M. Wt: 286.20 g/mol
InChI Key: KDLPVNDYVRXDOO-UHFFFAOYSA-N
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Description

3-Methyl-5-(3-(trifluoromethoxy)phenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids. This compound is characterized by the presence of a furan ring substituted with a trifluoromethoxyphenyl group and a carboxylic acid group. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(3-(trifluoromethoxy)phenyl)furan-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(3-(trifluoromethoxy)phenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Furanones, carboxylic acids, or ketones.

    Reduction: Alcohols, aldehydes, or hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-5-(3-(trifluoromethoxy)phenyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(3-(trifluoromethoxy)phenyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    3-Methyl-5-(3-(methoxy)phenyl)furan-2-carboxylic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

3-Methyl-5-(3-(trifluoromethoxy)phenyl)furan-2-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H9F3O4

Molecular Weight

286.20 g/mol

IUPAC Name

3-methyl-5-[3-(trifluoromethoxy)phenyl]furan-2-carboxylic acid

InChI

InChI=1S/C13H9F3O4/c1-7-5-10(19-11(7)12(17)18)8-3-2-4-9(6-8)20-13(14,15)16/h2-6H,1H3,(H,17,18)

InChI Key

KDLPVNDYVRXDOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O

Origin of Product

United States

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